molecular formula C7H5BrFNO2 B13442226 2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid

2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid

Cat. No.: B13442226
M. Wt: 234.02 g/mol
InChI Key: SVIMBMCSUURSCY-UHFFFAOYSA-N
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Description

2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both bromine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with acetic acid derivatives to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to substitute the bromine or fluorine atoms.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

2-(4-bromo-6-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5BrFNO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12)

InChI Key

SVIMBMCSUURSCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)F)Br

Origin of Product

United States

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